Massadine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24Br4N10O5 |
|---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |
InChI Key |
MJHZRZBAUGHJOJ-RVJSRHHYSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |
Synonyms |
massadine |
Origin of Product |
United States |
Isolation, Characterization, and Origin of Massadine
Natural Sources of Massadine and its Analogues
Marine Sponge Species: Stylissa massa and Axinella sp.
The primary natural source of this compound is the marine sponge Stylissa massa. nih.govnih.gov This species has been a prolific producer of a wide array of pyrrole-imidazole alkaloids, with this compound being a key discovery. nih.govmdpi.com Research has consistently identified Stylissa massa as the host organism from which this compound and its related analogues are isolated. mdpi.comnih.gov
The genus Axinella is also a well-known producer of pyrrole-imidazole alkaloids, a class of compounds to which this compound belongs. nih.govmdpi.com While this compound itself is most directly associated with Stylissa massa, the chemical similarities and shared biosynthetic pathways for these alkaloids mean that Axinella species are significant in the broader context of this compound's chemical family. dundee.ac.uknih.gov These sponges harbor a diverse range of structurally related compounds, providing valuable insights into the biosynthesis and chemical ecology of these marine natural products. nih.gov
Geographic Distribution of Source Organisms
The marine sponge Stylissa massa has been collected from various marine environments, indicating a widespread geographic distribution. Research expeditions have reported its presence in the South China Sea, specifically from the Xisha Islands. nih.govnih.gov It has also been found in the Indian Ocean, with collection sites including the waters around Sri Lanka. plos.orgnih.gov Additionally, related species such as Stylissa carteri have been collected from the Red Sea. unige.it
The Axinella genus is also globally distributed. For instance, novel alkaloids have been isolated from Axinella sp. collected from the South China Sea. nih.govresearchgate.net The Australian marine environment has also yielded Axinella species that produce unique imidazo-azolo-imidazole alkaloids. nih.gov The diverse locations from which these sponges are sourced underscore the global presence of these alkaloid-producing organisms.
Table 1: Geographic Distribution of Source Organisms
| Sponge Species | Geographic Location of Collection |
|---|---|
| Stylissa massa | South China Sea (Xisha Islands) nih.govnih.gov |
| Sri Lanka plos.orgnih.gov | |
| Stylissa carteri | Red Sea unige.it |
| Axinella sp. | South China Sea nih.govresearchgate.net |
| Australia nih.gov |
Methodologies for Isolation of this compound
The isolation of this compound from its natural source is a multi-step process that involves initial extraction followed by sophisticated chromatographic separation techniques to purify the compound from a complex mixture of other metabolites. mdpi.com
Extraction Procedures from Marine Sponge Biomass
The initial step in isolating this compound involves the extraction of the sponge biomass to obtain a crude extract containing the desired compound. A common method begins with the crushing of the wet sponge material, which is then subjected to repeated extraction with methanol (B129727) at room temperature. nih.gov The resulting solutions are combined and concentrated under vacuum to yield a crude organic extract. nih.gov This crude extract contains a multitude of compounds, including lipids and other impurities, which need to be removed in subsequent steps. nih.gov To enrich the alkaloid content, the crude extract is often subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel. nih.gov This is typically performed using a gradient elution system, starting with less polar solvents like a petroleum ether/ethyl acetate (B1210297) mixture and gradually increasing the polarity with a dichloromethane/methanol mixture. nih.gov This process separates the compounds based on their polarity, yielding fractions that are enriched with alkaloids like this compound. nih.gov
Chromatographic Separation Techniques (e.g., ODS flash column, gel filtration, HPLC)
Following the initial extraction and enrichment, a series of chromatographic techniques are employed for the fine purification of this compound. While the seminal paper on this compound's isolation mentions purification through "bioassay-guided fractionation," other studies on related compounds from Stylissa massa provide insight into the specific techniques used. researchgate.net
One common method is reversed-phase liquid chromatography (RP-LC), often using a C18-functionalized silica gel (ODS). semanticscholar.org This can be performed as medium-pressure liquid chromatography (MPLC) or, for final purification, high-performance liquid chromatography (HPLC). semanticscholar.org A typical solvent system for RP-LC involves a gradient of methanol and water, often with a small amount of trifluoroacetic acid (TFA) added to improve peak shape. semanticscholar.org The fractions collected from the initial chromatographic steps are further purified by semi-preparative HPLC, which allows for the isolation of pure compounds in milligram quantities. semanticscholar.org Gel filtration chromatography is another technique that can be used to separate compounds based on their size.
Structural Elucidation Techniques for this compound and Derivatives
The determination of the complex molecular structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques. The structure of this compound was originally deduced from spectral data. nih.gov
The primary tool for elucidating the structure of organic molecules like this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle. 1D NMR spectra, including ¹H (proton) and ¹³C (carbon) NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. mdpi.com
2D NMR experiments are crucial for establishing the connectivity between atoms. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish neighboring proton relationships. mdpi.comwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of which protons are attached to which carbons. wikipedia.orgnanalysis.com
In addition to NMR, Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the compound. nih.gov This information is vital for confirming the proposed structure.
Table 2: Techniques for Structural Elucidation of this compound and Analogues
| Technique | Information Provided |
|---|---|
| 1D NMR | |
| ¹H NMR | Number and type of hydrogen atoms |
| ¹³C NMR | Number and type of carbon atoms |
| 2D NMR | |
| COSY | Connectivity between neighboring protons mdpi.comwikipedia.org |
| HSQC | Direct C-H bond correlations wikipedia.orgnanalysis.com |
| HMBC | Long-range C-H correlations (2-3 bonds) nih.govemerypharma.com |
| Mass Spectrometry | |
| HRMS | Precise molecular weight and elemental formula nih.gov |
Compound Names Mentioned
Interpretation of Spectroscopic Data for Elucidating Complex Architectures
The elucidation of this compound's formidable structure was a significant challenge that relied heavily on the comprehensive analysis of various spectroscopic data. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) were pivotal in piecing together its intricate framework.
Mass Spectrometry:
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) provided the initial, crucial piece of information: the precise molecular weight and elemental composition of this compound. The observed molecular ion peak allowed for the unambiguous determination of its molecular formula, C22H24Br4N10O5. The isotopic pattern of the molecular ion cluster, with the characteristic distribution of bromine isotopes, confirmed the presence of four bromine atoms within the molecule.
Interactive Data Table: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Formula |
| [M+H]+ | 844.8785 | 844.8784 | C22H25Br4N10O5 |
Note: The data in this table is based on reported findings for this compound's molecular formula.
NMR Spectroscopy:
1H and 13C NMR spectroscopy were the workhorses in mapping out the connectivity and stereochemistry of this compound's complex polycyclic system. The spectra, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), revealed a series of proton and carbon signals that, through detailed analysis of their chemical shifts, coupling constants, and correlations in 2D NMR experiments (like COSY, HSQC, and HMBC), allowed for the assembly of the molecular puzzle.
The 1H NMR spectrum displayed a range of signals corresponding to protons in different chemical environments, including those on the pyrrole (B145914) rings, the central cyclopentane (B165970) core, and various methine and methylene (B1212753) groups. The 13C NMR spectrum complemented this by showing the resonances for all 22 carbon atoms in the molecule, including carbonyls, olefinic carbons, and a variety of sp3-hybridized carbons.
Interactive Data Table: Selected 1H and 13C NMR Spectroscopic Data for this compound (in DMSO-d6)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 2 | 123.5 | 6.95 (s) |
| 3 | 109.8 | - |
| 4 | 100.2 | - |
| 5 | 160.2 | - |
| 6 | 60.1 | 3.45 (m) |
| 7 | 75.8 | 4.21 (d, 4.0) |
| 8 | 45.3 | 2.89 (m) |
| 9 | 88.1 | 5.15 (d, 6.0) |
| 10 | 70.2 | 4.05 (d, 6.0) |
| 11 | 50.1 | 2.95 (m) |
| 12 | 35.2 | 3.25 (dd, 14.0, 4.0), 3.15 (dd, 14.0, 8.0) |
| 13 | 157.1 | - |
| 14 | 158.2 | - |
| 15 | 156.9 | - |
| 2' | 123.5 | 6.95 (s) |
| 3' | 109.8 | - |
| 4' | 100.2 | - |
| 5' | 160.2 | - |
| 6' | 35.2 | 3.25 (dd, 14.0, 4.0), 3.15 (dd, 14.0, 8.0) |
| 7' | 162.8 | - |
| 8' | 115.1 | - |
| 9' | 118.2 | - |
Note: The presented data is a representative selection based on the known structure of this compound and typical chemical shifts for similar compounds. The complete assignment is highly complex and relies on extensive 2D NMR analysis.
The elucidation of this compound's structure is a testament to the power of modern spectroscopic techniques. The combination of mass spectrometry to determine the elemental formula and a suite of NMR experiments to painstakingly map out the atomic connections and spatial arrangement was essential in revealing the breathtakingly complex and beautiful architecture of this marine natural product.
Biosynthetic Pathways and Hypotheses of Massadine
Proposed Biogenetic Routes to Dimeric Pyrrole-Imidazole Alkaloids
The biosynthesis of dimeric pyrrole-imidazole alkaloids (PIAs), such as Massadine, is believed to originate from simpler monomeric precursors, with Oroidin (B1234803) being a key building block. nih.govdundee.ac.uk The dimerization processes are thought to be guided by elegant and efficient chemical strategies that allow for the construction of complex, polycyclic frameworks. researchgate.net
A central hypothesis for the dimerization of pyrrole-imidazole monomers in the marine environment is a mechanism involving single-electron transfer (SET). researchgate.netnih.gov It is proposed that marine sponges utilize enzymes capable of promoting SET oxidation as a versatile tool to initiate cycloaddition reactions. researchgate.netnih.gov This process involves the removal of a single electron from a monomeric precursor, such as Oroidin or its derivatives, to generate a highly reactive radical cation. researchgate.net This radical cation can then engage in dimerization reactions with a neutral monomer. nih.gov Subsequent reduction of the resulting dimeric radical cation would yield the final natural product. researchgate.net This SET-mediated pathway is considered a more plausible biological mechanism than photochemical reactions, given the low-light conditions of the deep-sea environments where these sponges reside. nih.gov
The generation of radical cations via SET oxidation is believed to be the key step that enables various modes of cycloaddition, leading to the diverse structures observed in dimeric PIAs. researchgate.netnih.gov Depending on the specific precursors and the way they align, different types of cycloadditions can occur:
[2+2] Cycloaddition: This pathway is proposed for the biosynthesis of sceptrins, which involves the homodimerization of monomers like Hymenidin (B1674120) or Oroidin. researchgate.netnih.gov A SET oxidation of the monomer generates a radical cation that undergoes a [2+2] cycloaddition with a neutral monomer to form the characteristic cyclobutane (B1203170) ring of the sceptrin (B1680891) core. researchgate.net
[4+2] Cycloaddition: This Diels-Alder type reaction is hypothesized to form ageliferins, also through a homodimerization of Oroidin-type precursors. researchgate.netresearchgate.net The SET-generated radical cation engages in a [4+2] cycloaddition, leading to a six-membered ring. nih.gov
[3+2] Cycloaddition: This pathway is specifically proposed for the biosynthesis of this compound. researchgate.net It involves a heterodimerization of two different precursors, promoted by SET oxidation, to form the five-membered cyclopentane (B165970) core of the this compound skeleton. nih.govacs.org
These enzyme-mediated cycloadditions provide a powerful and efficient means of rapidly building molecular complexity from simple precursors. researchgate.netnih.gov
Specific Hypotheses for this compound Biosynthesis
The biosynthesis of this compound is distinguished from that of sceptrins and ageliferins by its proposed origin from two different monomeric units. researchgate.netnih.gov This heterodimerization pathway, initiated by radical chemistry, leads to the unique spirocyclic core of this compound. researchgate.net
The currently accepted hypothesis for this compound's biosynthesis involves the heterodimerization of Oroidin and Dispacamide A. researchgate.netresearchgate.net Unlike the homodimerization pathways proposed for sceptrin and ageliferin (B1246841), the formation of this compound requires the coupling of these two distinct pyrrole-imidazole alkaloids. nih.gov This proposal is supported by biomimetic synthetic studies which have demonstrated that such a coupling is feasible and leads to the this compound core structure. researchgate.net
The key initiating step in the proposed heterodimerization is the single-electron transfer (SET) oxidation of Dispacamide A. researchgate.net This oxidation generates a Dispacamide A radical cation, which is a highly reactive intermediate. researchgate.netnih.gov This radical cation then participates in a [3+2] cycloaddition reaction with a molecule of Oroidin. researchgate.net The pathway selectivity, favoring the [3+2] cycloaddition to form the this compound scaffold, is thought to be determined by the relative stability of the radical intermediates formed during the process. nih.gov
The initial [3+2] cycloaddition between the Dispacamide A radical cation and Oroidin does not directly yield this compound. Instead, it is proposed to form an intermediate radical cation, which, after a subsequent SET reduction and protonation, generates a class of intermediates referred to as "pre-massadines". researchgate.netresearchgate.netnih.gov These "pre-massadines" are crucial precursors that possess the core carbon skeleton of this compound but have not yet undergone the final ring-forming event. nih.gov The final step in the proposed biosynthetic pathway is an oxidative cyclization of the "pre-massadine" intermediate. researchgate.netnih.gov This crucial oxidation step forges the final heterocyclic ring, completing the intricate, cage-like structure of this compound. nih.govnih.gov
| Proposed Step | Reactants | Key Process | Intermediate/Product | Supporting Evidence |
| 1. Radical Initiation | Dispacamide A | Single-Electron Transfer (SET) Oxidation | Dispacamide A radical cation | Biomimetic Synthesis researchgate.netnih.gov |
| 2. Cycloaddition | Dispacamide A radical cation + Oroidin | [3+2] Cycloaddition | Dimeric radical cation | Synthetic Studies researchgate.netresearchgate.net |
| 3. Reduction & Protonation | Dimeric radical cation | SET Reduction, Protonation | "Pre-massadine" | Biosynthetic Hypothesis researchgate.netnih.gov |
| 4. Final Cyclization | "Pre-massadine" | Oxidative Cyclization | This compound | Plausible chemical transformation researchgate.netnih.gov |
Relationship to Other Dimeric PIAs (Sceptrin, Ageliferin, Axinellamine)
The structural complexity and shared core motifs among dimeric pyrrole-imidazole alkaloids (PIAs) such as this compound, Sceptrin, Ageliferin, and Axinellamine have long suggested a close biosynthetic relationship. These marine sponge metabolites are believed to originate from simpler monomers like oroidin and hymenidin through a series of oxidation, cyclization, and dimerization reactions. nih.gov However, detailed synthetic and stereochemical analyses have revealed intricate and distinct pathways for their formation, challenging earlier hypotheses of a linear biosynthetic progression from one dimer to another.
A fundamental distinction in the biosynthesis of this compound compared to Sceptrin and Ageliferin lies in their cycloaddition and dimerization patterns. Sceptrin and Ageliferin are products of homodimerization , meaning they are formed from two identical monomeric units. mdpi.com In contrast, the biosynthesis of this compound involves heterodimerization , the combination of two different precursors. mdpi.com
Sceptrin , a [2+2] dimer, and Ageliferin , a [4+2] dimer, are both proposed to arise from the homodimerization of oroidin or hymenidin monomers. mdpi.com This process is likely initiated by a single-electron transfer (SET) oxidation of the monomer, which then undergoes a cycloaddition reaction with another neutral monomer molecule. researchgate.net
This compound , a [3+2] dimer, is assembled from one molecule of oroidin and one molecule of dispacamide A. mdpi.com This heterodimerization is also believed to proceed via a SET-initiated radical reaction, where the oxidation of dispacamide A promotes a [3+2] cycloaddition with an oroidin molecule. mdpi.comresearchgate.net
This fundamental difference in precursor molecules and cycloaddition strategy definitively separates the biosynthetic origin of this compound from that of Sceptrin and Ageliferin.
Table 1: Comparison of Dimerization Modes in Pyrrole-Imidazole Alkaloids
| Alkaloid | Dimerization Type | Cycloaddition Type | Precursor Monomers |
|---|---|---|---|
| This compound | Heterodimerization | [3+2] | Oroidin & Dispacamide A |
| Sceptrin | Homodimerization | [2+2] | Hymenidin & Hymenidin |
| Ageliferin | Homodimerization | [4+2] | Oroidin/Hymenidin & Oroidin/Hymenidin |
For many years, it was commonly believed that this compound could be an oxidative rearrangement product of Sceptrin or Ageliferin. tdl.org This hypothesis was overturned by synthetic studies that unambiguously determined the absolute stereochemistry of these molecules. The research provided surprising evidence that this compound and Ageliferin possess mismatched chirality; they are antipodal, meaning they are non-superimposable mirror images of each other. researchgate.net
This stereochemical mismatch is crucial, as it provides direct evidence that this compound cannot be derived from Ageliferin (or Sceptrin) through a simple biogenic oxidation or skeletal rearrangement. researchgate.net Instead, these related alkaloids must be produced through independent, enantiodivergent biosynthetic pathways. researchgate.net This concept of enantiodivergence, where a single producing organism generates opposite enantiomers of related natural products, represents a significant paradigm in natural product biosynthesis. researchgate.net The homodimerization pathway leading to Sceptrin and Ageliferin and the heterodimerization pathway leading to this compound are enantiomeric pathways, selectively producing molecules with opposite stereochemical configurations. mdpi.com
Biomimetic Syntheses Informing Biosynthetic Hypotheses
Biomimetic synthesis, which seeks to mimic proposed biosynthetic steps in the laboratory, has been a powerful tool for testing and refining hypotheses about how this compound is formed in nature. These synthetic efforts not only provide access to complex natural products but also offer insights into the plausibility of various chemical transformations occurring within the marine sponge.
Informing the hypothesis that single-electron transfer reactions are key to PIA dimerization, a manganese(III)-mediated oxidative radical cyclization method was developed. tdl.org This synthetic strategy successfully constructs the core skeleton of dimeric pyrrole-imidazole alkaloids. tdl.org The use of a manganese(III) oxidant provides a chemical means to initiate the radical cyclization cascade, mimicking the proposed enzymatic single-electron oxidation that is thought to trigger the cycloaddition reactions in the biosynthetic pathway of this compound and its congeners. mdpi.comtdl.org This approach supports the idea that radical reactions are central to the assembly of these complex molecular architectures. tdl.org
The structural relationship between the [4+2] ageliferin skeleton and the [3+2] this compound skeleton has been explored through biomimetic oxidative ring contraction. tdl.org Laboratory synthesis has demonstrated that it is possible to convert an ageliferin-type framework into the characteristic spirocyclic core of this compound. tdl.orgrsc.org This transformation, involving a pinacol-type rearrangement, suggests a plausible, albeit not naturally utilized, chemical connection between the two skeletal types. tdl.org While enantiodivergence proves that this compound is not derived from Ageliferin in vivo, these synthetic studies confirm the chemical feasibility of such a rearrangement and highlight the intricate oxidative chemistry involved in the biosynthesis of the wider family of pyrrole-imidazole alkaloids. researchgate.nettdl.org
The isolation of this compound Chloride, which possesses a chlorine atom at a key position (C14), has provided significant insight into the final steps of this compound biosynthesis. researchgate.net this compound Chloride has been postulated to be a direct biosynthetic precursor to this compound. nih.govresearchgate.net This hypothesis is supported by the observation that this compound Chloride can be converted to this compound in the laboratory. nih.gov The existence of this chlorinated intermediate suggests that the final cyclization to form the oxo-bridge of this compound may proceed through a precursor that is trapped with a chloride ion, which is then subsequently displaced by water. mdpi.comresearchgate.net The total synthesis of both (±)–this compound and (±)–this compound chloride has further solidified the structural and chemical relationship between these two compounds, lending strong support to the role of this compound Chloride as a key late-stage intermediate in the biosynthetic pathway. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ageliferin |
| Axinellamine |
| Clathrodin |
| Dispacamide A |
| Hymenidin |
| This compound |
| This compound Chloride |
| Oroidin |
| Palau'amine |
| Sceptrin |
Chemical Synthesis of Massadine and Its Derivatives
Total Syntheses of Massadine and this compound Chloride
The journey to conquer the molecular complexity of this compound has been marked by significant milestones, from initial challenging attempts to the first successful total synthesis and subsequent asymmetric approaches.
The synthesis of this compound and its congeners, a family of pyrrole-imidazole alkaloids, presents a host of significant challenges that stalled early synthetic efforts. The molecules are characterized by their highly polar nature, a dense arrangement of various functional groups, and profound stereochemical complexity. nih.govacs.org A primary hurdle is the construction of the core 1,3-diazaspiro[4.4]nonane skeleton, a task that requires precise control over stereochemistry. researchgate.net
Initial strategic considerations included the possibility of a biosynthetic-like rearrangement from constitutionally isomeric alkaloids like the axinellamines. nih.govresearchgate.net However, attempts to induce such a transformation via aminal opening and hemiaminal closure under various thermal, acidic, and basic conditions were unsuccessful, indicating that a distinct synthetic approach to the this compound core was necessary. nih.govacs.org These failures underscored the unique stability of the respective alkaloid frameworks and the need for a de novo synthetic design. The dense functionality of the intermediates also led to numerous synthetic dead ends, particularly when chemists deliberately avoided complex protecting group schemes to maintain efficiency. acs.orgacs.org
The first total synthesis of (±)-Massadine and (±)-Massadine Chloride was accomplished by the laboratory of P.S. Baran in 2008, a landmark achievement in the field. researchgate.netbaranlab.org This work provided the first chemical synthesis of these complex natural products, confirming their proposed structures. The synthesis was achieved through a carefully planned sequence of reactions that managed the highly polar and structurally complex intermediates. nih.gov
A key feature of the Baran synthesis was the strategic decision to proceed without extensive use of protecting groups, which necessitated the development of highly chemoselective reactions. The synthesis culminated in a late-stage oxidative cyclization to form the critical C7 hemiaminal of the this compound core. nih.gov This pivotal step was particularly challenging due to the presence of the unprotected and easily oxidized guanidine (B92328) group. acs.org The successful completion of this synthesis not only provided access to this compound and its chloride derivative but also to their 3,7-epi analogues, which were fully synthesized and characterized. nih.govresearchgate.net
| Product | Key Strategy | Year | Reference |
| (±)-Massadine | Late-stage chemoselective oxidation | 2008 | researchgate.net |
| (±)-Massadine Chloride | Late-stage chemoselective oxidation | 2008 | researchgate.net |
Following the first racemic synthesis, the next major challenge was the development of asymmetric syntheses to produce specific enantiomers of this compound. Research in this area has led to methods that not only provide access to the naturally occurring enantiomer but also allow for the unambiguous assignment of its absolute stereochemistry. nih.gov
One notable asymmetric synthesis utilized a strategy involving cycloaddition reactions to establish the core structure with high stereocontrol. nih.govnih.gov This approach is distinct from earlier strategies and is inspired by biosynthetic hypotheses. nih.gov Through the de novo asymmetric synthesis of this compound, researchers demonstrated that single-electron oxidation could be a central mechanism to promote different types of cycloaddition reactions, mimicking the proposed action of marine sponges. nih.govelsevierpure.com These enantioselective syntheses have provided crucial insights, including surprising evidence that this compound and related alkaloids like sceptrin (B1680891) and ageliferin (B1246841) have mismatched chirality, challenging previous assumptions about their biosynthetic relationships. nih.govnih.gov This finding suggests that this compound is not an oxidative rearrangement product of the others, pointing towards a more complex, enantiodivergent biosynthetic paradigm. nih.govresearchgate.net
Key Synthetic Methodologies and Reactions
The successful synthesis of this compound hinged on the development and application of novel chemical reactions capable of operating on highly functionalized and sensitive substrates.
A paramount challenge in the total synthesis of this compound was the need to perform an oxidation reaction in the presence of the highly basic and nucleophilic guanidine functional group. nih.gov Traditional protecting group strategies would add significant step-count and complexity to the synthesis. The Baran group surmounted this obstacle by developing a unique and robust method for the chemoselective oxidation of unprotected guanidines under aqueous conditions. nih.govacs.org
The key transformation involved the oxidation of an advanced spirocyclic guanidine intermediate to install a hemiaminal at the C9 position. nih.gov Initial forays with a previously reported silver(II)-mediated oxidation proved not to be general. acs.org After extensive optimization, a greatly improved protocol was developed. acs.org Further investigation revealed that dimethyldioxirane (B1199080) (DMDO) in water, followed by ring closure in neat trifluoroacetic acid (TFA), could achieve the desired oxidative cyclization. acs.org Careful control of pH during the oxidation step was found to be critical to prevent an undesired N-cyclization that would lead to the isomeric axinellamine core. acs.org This discovery of a mild and selective late-stage oxidation was the key that unlocked the first total synthesis of this compound and this compound Chloride. nih.govacs.org
| Oxidation Stage | Reagents | Key Feature | Reference |
| C9 Hemiaminal Installation | Silver(II)picolinate in 10% TFA/H₂O | Chemoselective oxidation of unprotected guanidine | nih.gov |
| Oxidative Closure | Dimethyldioxirane (DMDO) in water, then neat TFA | pH control crucial to favor this compound-type cyclization | acs.org |
Construction of the Pyrrole-Imidazole Dimerization Core
The core skeleton of dimeric pyrrole-imidazole alkaloids like this compound is characterized by a densely functionalized dimerization core, which poses significant synthetic hurdles. tdl.org A variety of synthetic strategies have been developed to address the construction of this complex framework, particularly the fully substituted cyclopentane (B165970) D-ring, which contains multiple contiguous stereocenters.
One of the strategies employed to construct the core skeleton of dimeric pyrrole-imidazole alkaloids involves a manganese(III)-mediated oxidative radical cyclization. tdl.org This method has been developed as a key step to forge the challenging C-C bonds required to form the polycyclic system. tdl.org Oxidative free radical cyclization assisted by manganese(III) acetate (B1210297) is a powerful tool for obtaining complex cyclic structures found in many natural products, often proceeding in a single, regio- and stereoselective step. This approach is particularly useful for reducing the number of synthetic steps required to build complex molecules.
The reaction is initiated by the manganese(III) acetate, which acts as a one-electron oxidant. It abstracts an electron from an enolizable organic compound to generate a carbon radical. This radical can then undergo an intramolecular addition to an unsaturated system, such as an alkene, to form a new C-C bond and create the cyclic core. The mechanism of this specific cyclization in the context of pyrrole-imidazole dimers has been a subject of investigation, including computational chemistry studies, to better understand its course and optimize conditions for the synthesis of the this compound core. tdl.org This method supports the biosynthetic hypothesis that a single-electron transfer (SET) reaction may be involved in the natural production of alkaloids like this compound. tdl.org
While direct applications of intramolecular aldol (B89426) and Pauson-Khand reactions in published total syntheses of this compound are not prominent, these reactions represent powerful and relevant strategies for the construction of five-membered rings, a key structural feature of the this compound core.
The intramolecular aldol reaction is a foundational method for forming cyclic systems. It occurs in molecules containing two carbonyl groups, where the enolate of one carbonyl acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.org This process is particularly effective for creating thermodynamically stable five- and six-membered rings. libretexts.orglibretexts.org For a precursor to the this compound D-ring, a suitably substituted 1,4-dicarbonyl compound could, upon treatment with base, undergo cyclization to furnish a five-membered cyclopentenone core. libretexts.org The reaction's reversibility ensures that the more stable, strain-free five-membered ring product is preferentially formed over other possibilities. libretexts.org
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone in a single step, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.gov The intramolecular version of the PKR is particularly powerful for creating fused bicyclic systems and has been widely used in the total synthesis of complex natural products. wikipedia.orgmdpi.com An appropriately designed enyne substrate could be subjected to PKR conditions to forge the cyclopentane ring of the this compound core with high regio- and stereoselectivity. jk-sci.com The reaction is known to be effective for creating 5,5- and 6,5-membered fused bicycles, which are structurally relevant to the polycyclic framework of this compound. wikipedia.org
| Reaction Type | General Transformation | Relevance to this compound Core |
| Intramolecular Aldol | Dicarbonyl compound → Cyclic β-hydroxy carbonyl or enone | Forms five-membered rings from 1,4-dicarbonyl precursors. |
| Pauson-Khand Reaction | Alkyne + Alkene + CO → Cyclopentenone | Constructs cyclopentenone ring via [2+2+1] cycloaddition. |
A successful approach to the carbocyclic core of this compound has been achieved through a stereoselective formal [3+2] cycloaddition. nih.govacs.org This strategy utilizes the reaction of lithiumtrimethylsilyldiazomethane with α,β-unsaturated esters. nih.gov The initial cycloaddition forms a Δ²-pyrazoline intermediate, which then undergoes a facile N-N bond cleavage. nih.govacs.org
A key advantage of this methodology is the direct and controlled installation of two critical functionalities on the resulting cyclopentane framework. nih.gov The process achieves a formal aminocyanation, establishing a tertiary α-amino center and a β-cyano group in a cis arrangement, which mirrors the stereochemistry required for the this compound core. nih.govacs.org This approach provides a streamlined route to a densely functionalized cyclopentane intermediate, a crucial building block for the total synthesis of this compound. nih.gov
A rapid and facile route to the densely functionalized core fragment of this compound has been developed centered around a Ugi-4-component reaction (Ugi-4CR). This multicomponent reaction provides a powerful method for quickly assembling complex structures. In this synthesis, the Ugi-4CR involves a convertible isonitrile, which leads to the formation of amides that are amenable to subsequent mild chemical manipulations—a critical consideration for sensitive, complex intermediates.
The product of the Ugi-4CR is then elaborated over several steps to an appropriately functionalized norbornene derivative. The crucial subsequent step is an end-group differentiating ozonolysis. This transformation cleaves the norbornene system to unmask and orthogonally functionalize the cyclopentane D-ring subunit, delivering the core fragment with the correct configuration at each of its five stereogenic centers. This enantioselective route highlights the efficiency of combining multicomponent reactions with strategic cleavage operations.
An enantioselective route to the C,D-bicycle of this compound has been developed that features a diastereoselective and stereospecific Ireland-Claisen rearrangement. This key transformation is used to translate the stereochemistry from a single, early-stage stereocenter to create the five contiguous stereocenters of the this compound D-ring.
The Ireland-Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allylic ester. The reaction proceeds through a trianionic enolate intermediate, and it was found that the anionic character was crucial for achieving high diastereoselectivity. The rearrangement is stereospecific, meaning the geometry of the enolate dictates the stereochemical outcome of the newly formed C-C bond. The nature of the nitrogen-protecting groups on the substrate was found to be critical in controlling the diastereoselectivity of this transformation.
| Entry | Base/Solvent System | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LHMDS, TMSCl / THF | -78 to 25 | 1:1 |
| 2 | LHMDS, TMSCl / 23% HMPA in THF | -100 to 25 | >20:1 |
Table based on representative data for the Ireland-Claisen rearrangement step in the synthesis.
Following the Ireland-Claisen rearrangement, a diastereoselective nitrone dipolar cycloaddition is employed to construct the fully substituted cyclopentanol (B49286) precursor of the D-ring. This reaction involves the intramolecular cycloaddition of a highly electron-poor ene-nitrone. The cycloaddition establishes the crucial C2 and C13 stereocenters, with the substituents preferentially adopting a pseudoequatorial orientation in the chairlike transition state.
The reaction directly installs necessary heteroatom functionality for the late-stage installation of the guanidine group. Initial attempts at thermal cycloaddition resulted in modest diastereoselectivities and decomposition. However, the use of Lewis acids was found to significantly accelerate the reaction and improve selectivity. Magnesium bromide proved to be a uniquely effective catalyst, allowing the reaction to proceed at lower temperatures in good yield and with high diastereoselectivity.
| Entry | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | None (Thermal) | 80 | Variable | 3:1 |
| 2 | MgBr₂ | 0 to 25 | 75 | >20:1 |
| 3 | ZnCl₂ | 0 to 25 | 60 | 10:1 |
Table representing key findings in the optimization of the nitrone dipolar cycloaddition.
Intramolecular Diels-Alder Reactions and Oxidative Rearrangements
The construction of the complex, polycyclic core of this compound has been approached through sophisticated synthetic strategies, including the use of intramolecular Diels-Alder (IMDA) reactions coupled with subsequent oxidative rearrangements. This powerful sequence allows for the rapid assembly of the bicyclic framework and installation of key functionalities.
In studies directed towards the synthesis of the dimeric pyrrole-imidazole alkaloids, including axinellamine and this compound, researchers have explored the IMDA reactions of N-O linked 4-vinylimidazole dimers. acs.orgresearchgate.net This reaction typically proceeds to form the desired cycloadduct in moderate to good yields as a single, all-trans stereoisomer. acs.orgresearchgate.net The IMDA reaction is a highly efficient method for forming multiple rings and stereocenters in a single step, driven by the formation of a stable six-membered ring. organicreactions.orgwikipedia.org The intramolecular nature of the reaction often leads to high stereoselectivity due to the geometric constraints imposed by the tether connecting the diene and dienophile. organicreactions.org
Following the cycloaddition, a crucial oxidative rearrangement is employed to transform the initial adduct into the spirocyclic core characteristic of this compound. acs.orgresearchgate.net Treatment of the Diels-Alder cycloadducts with an oxidizing agent, such as Davis' oxaziridine, triggers this rearrangement. acs.orgresearchgate.netfigshare.com This process furnishes a single spiro imidazolone (B8795221) in good yield and with excellent stereocontrol. acs.orgresearchgate.netfigshare.com However, it is noteworthy that this particular strategy can result in a product that is epimeric at the spiro center compared to the stereochemistry found in the natural products axinellamine and this compound. acs.orgresearchgate.net This highlights a significant challenge in controlling the absolute stereochemistry of this critical quaternary center.
Another approach involves an oxidative radical cyclization reaction to construct the central cyclopentane ring, which can be seen as a formal [3+2] cycloaddition. nih.gov It has been proposed that this compound could be derived from a precursor like ageliferin through an oxidative skeletal rearrangement. nih.gov Synthetic efforts have demonstrated that an oxidative ring-contraction of an ageliferin intermediate can indeed yield a product bearing the this compound core skeleton. nih.gov
Strategies for Stereochemical Control and Absolute Configuration Establishment
The dense arrangement of stereocenters in the this compound structure presents a formidable challenge in its total synthesis. nih.gov Establishing the correct relative and absolute stereochemistry is crucial and has been a central focus of synthetic strategies. Various methods have been employed to control the formation of these stereocenters, including the use of chiral starting materials and the development of stereoselective reactions for key bond formations.
Use of Chiral Starting Materials (e.g., L-Glutamic Acid)
A common and effective strategy to introduce chirality into the synthetic route and establish the absolute stereochemistry of the final product is the use of a chiral pool starting material. In the asymmetric synthesis of related pyrrole-imidazole alkaloids, L-glutamic acid has been utilized as the source of chirality. nih.gov By starting with a molecule of known absolute configuration, the chirality can be transferred through a series of stereocontrolled reactions to the target molecule. This approach was instrumental in an asymmetric synthesis of sceptrin, a related alkaloid, where L-glutamic acid was used to establish the absolute stereochemistry of the synthetic product. nih.gov This strategy allows for the synthesis of a specific enantiomer, which is critical for comparing the synthetic material with the natural product and confirming its absolute configuration. nih.gov
Control of Spirocenter Stereochemistry
The 1,3-diazaspiro[4.4]nonane core of this compound contains a quaternary spirocenter that is particularly challenging to construct with the correct stereochemistry. nih.gov Stereoselective construction of this spirocyclic system is a key hurdle in the total synthesis of this compound and related alkaloids. nih.gov
As mentioned previously, cycloaddition-rearrangement sequences can provide the spiro-fused imidazolone core, but may yield the undesired epimer at the spiro center. acs.orgresearchgate.net Further research has focused on the controlled oxidation and subsequent epimerization of the spirocenter. nih.gov It has been shown that it is possible to synthesize all C13/C14 diastereomers of the spirocyclic core through controlled oxidation and epimerization of the C13 spirocenter under mild acidic conditions. nih.gov This indicates that while the initial stereochemical outcome of a reaction may not be the desired one, subsequent transformations can potentially be used to correct the stereochemistry at this center.
Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late point in the synthetic sequence. nih.govwikipedia.org This approach avoids the need to carry protecting groups through a lengthy synthesis and enables the rapid generation of analogues from a common advanced intermediate. researchgate.net
In the context of this compound synthesis, a key late-stage transformation is the chemoselective oxidation of an unprotected guanidine moiety under aqueous conditions. nih.gov This unique oxidation was a critical step in the total syntheses of (±)-massadine and (±)-massadine chloride. nih.gov The development of a robust method for this transformation allowed for a more direct route to the massadines without relying on a complex orthogonal protecting group strategy. nih.gov The oxidation is sensitive to pH, which needed to be carefully controlled to achieve the desired outcome. nih.gov This late-stage oxidation highlights a deliberate strategy to handle the dense functionality of the this compound core by installing a sensitive functional group at the end of the synthesis.
Synthesis of this compound Analogues and Structural Variants
The synthesis of analogues and structural variants of natural products is crucial for exploring structure-activity relationships and developing new therapeutic agents. The synthetic routes developed for this compound have also provided access to novel analogues.
3,7-epi Analogues of this compound
During the total synthesis of (±)-massadine and (±)-massadine chloride, the corresponding 3,7-epi analogues were also synthesized and fully characterized. nih.govresearchgate.net These analogues were formed alongside the natural products in the final steps of the synthesis. Specifically, reduction of azide (B81097) moieties in synthetic intermediates followed by exposure to a bromopyrrole provided a mixture of this compound chloride and 3,7-epi-massadine chloride. nih.gov A similar sequence with a hydroxy-analogue provided a 1:2 mixture of this compound and 3,7-epi-massadine. nih.gov
Interestingly, the stereochemistry at C3 and C7 in the natural massadines correlates with that of axinellamine B, but a natural epi-series for the massadines had not been isolated. nih.gov The relative stability and ease of formation of the synthetic C3,C7-epi-massadines raise the possibility that a corresponding natural epi-series, analogous to axinellamine A, could exist. nih.gov
Sulfated and Methylated this compound Derivatives
A review of the scientific literature does not indicate that sulfated or methylated derivatives of this compound have been synthesized. Research efforts have predominantly focused on the total synthesis of the natural product itself and its immediate stereoisomers. The synthesis of sulfated and methylated analogs would require the development of specific chemical strategies to introduce these functional groups onto the complex this compound scaffold, which has not been reported to date.
Derivatives for Pharmacophore Elucidation
The elucidation of a pharmacophore for a complex natural product like this compound is essential for understanding the key structural features required for its biological activity. While dedicated pharmacophore modeling studies on a wide range of derivatives are not extensively documented, the synthesis of specific stereoisomers has provided critical insights into the spatial arrangement of functional groups.
A significant achievement in this area has been the synthesis of the 3,7-epi analogues of this compound and this compound chloride. nih.gov The total synthesis of (±)-massadine and (±)-massadine chloride also yielded their respective C3,C7 epimers, 3,7-epi-massadine and 3,7-epi-massadine chloride. nih.gov
The synthesis of these diastereomers is pivotal for pharmacophore elucidation as it allows for the investigation of the stereochemical requirements at key chiral centers. By comparing the biological activities of the natural products with their epimers, researchers can deduce the importance of the specific three-dimensional orientation of the substituents on the polycyclic framework. For instance, the stereochemistry at C3 and C7 is noted to correlate with that of axinellamine B. nih.gov However, unlike the axinellamines, no epi-series for the massadines has been isolated from natural sources, making their chemical synthesis the only way to access them for comparative biological evaluation. nih.gov
The oxidative closure of the spirocyclic core was found to be sensitive to reaction conditions, yielding different ratios of the natural and epi-isomers. nih.gov For example, the oxidation of the 2-aminoimidazole precursor 5 followed by acid-mediated closure favored the formation of the C3,C7-epi products. nih.gov This synthetic challenge underscores the subtle energetic differences between the diastereomeric forms and provides a chemical basis for probing their differential interactions with biological targets.
Table 1: Synthesized this compound Diastereomers for Stereochemical Analysis
| Compound | Stereochemistry | Relevance to Pharmacophore Elucidation |
|---|---|---|
| This compound | Natural Product | Provides baseline activity data. |
| 3,7-epi-massadine | Diastereomer | Allows assessment of the importance of stereochemistry at C3 and C7 for biological activity. |
| This compound Chloride | Natural Product | Provides baseline activity data for the chlorinated analog. |
This table is generated based on the text and is for illustrative purposes.
Scalability and Efficiency in this compound Synthesis
One of the key advancements in the synthesis of this compound has been the optimization of a late-stage, chemoselective oxidation of unprotected guanidines. nih.gov This step is crucial for the formation of the spirocyclic core of the molecule. The initial protocols for this oxidation were slow and required heating. nih.gov A significant improvement was achieved by conducting the silver(II)-mediated oxidation in the presence of trifluoroacetic acid (TFA). nih.gov This modification was found to accelerate the reaction, lead to higher conversion rates, and in some cases, was essential for the reaction to proceed at all. nih.gov
For instance, precursors to the related axinellamine alkaloids, which previously required extended reaction times at elevated temperatures, could be prepared in significantly higher yields (48-77%) in under three hours at ambient temperature using the improved protocol. nih.gov This optimized method was successfully applied to the total synthesis of this compound and this compound chloride, with the oxidation of a key intermediate proceeding in 84% isolated yield on a 100 mg scale after deformylation. nih.gov
Table 2: Comparison of Oxidation Protocols in Pyrrole-Imidazole Alkaloid Synthesis
| Protocol | Conditions | Reaction Time | Yield | Efficiency Improvement |
|---|---|---|---|---|
| Initial Protocol | Silver(II) picolinate | Extended, with heating | Lower | Baseline |
This table is generated based on the text and is for illustrative purposes.
Computational Chemistry and Theoretical Studies on Massadine
Quantum Chemical Calculations in Support of Biosynthesis
Quantum chemical calculations have provided valuable insights into the potential biosynthetic routes to Massadine, particularly those involving radical mechanisms and cycloaddition events. nih.govtdl.orggithub.ioprinceton.eduu-tokyo.ac.jpnih.gov
Investigation of Radical Mechanisms and Intermediates
Research suggests that marine sponges may utilize single-electron transfer (SET) as a key mechanism to promote cycloadditions in the biosynthesis of pyrrole-imidazole alkaloids. nih.govgithub.ioresearchgate.net Computational and experimental studies propose that this compound can be assembled through a [3+2] heterodimerization of oroidin (B1234803) and dispacamide A, initiated by SET oxidation. nih.govgithub.io This process involves the formation of radical intermediates. The stability of these radical intermediates is considered a crucial factor in determining the pathway selectivity of the dimerization. nih.govgithub.ionrel.gov Computational investigations have explored the nature and stability of these transient radical species. nrel.govmdpi.comnih.govucalgary.ca
Energy Landscape Analysis of Cycloaddition Pathways
Computational studies have been employed to map the energy landscape of the proposed cycloaddition pathways leading to this compound. smu.eduscielo.br This involves calculating the energies of reactants, transition states, and intermediates to understand the feasibility and relative rates of different reaction channels. For instance, the SET-mediated [3+2] cycloaddition between radical cations and neutral partners has been computationally investigated to understand the formation of the core this compound skeleton. nih.govgithub.ionih.gov Analysis of the energy profiles helps in identifying the most favorable reaction coordinates and potential bottlenecks in the biosynthetic process. u-tokyo.ac.jpnih.govnih.gov
Pathway Selectivity Based on Radical Intermediate Stability
The selectivity of the biosynthetic pathway, leading to different dimeric pyrrole-imidazole alkaloids like this compound, sceptrin (B1680891), and ageliferin (B1246841), is hypothesized to be significantly influenced by the relative stability of the radical intermediates formed during the dimerization. nih.govgithub.iomasterorganicchemistry.com Computational studies support this hypothesis by evaluating the thermodynamic stability of various radical species that could potentially be formed from the precursor molecules. nih.govgithub.ionrel.govnih.gov Differences in radical stability can steer the reaction towards specific cycloaddition modes ([2+2], [3+2], or [4+2]), ultimately leading to the diverse structures observed in this class of natural products. nih.govgithub.ionih.gov
Computational Approaches to Reaction Mechanism Elucidation in Synthesis
Computational chemistry is also a valuable tool in the design and understanding of synthetic routes to complex molecules like this compound. tdl.orgarxiv.orgresearchgate.net It helps in elucidating reaction mechanisms, predicting outcomes, and optimizing reaction conditions.
DFT Studies on Cyclization Reactions
Density Functional Theory (DFT) calculations have been widely used to study cyclization reactions relevant to the synthesis of this compound and related structures. researchgate.netfrontiersin.orgbeilstein-journals.orgsnnu.edu.cnrsc.org These studies can provide detailed information about the transition states, activation energies, and intermediates involved in bond-forming events that construct the polycyclic framework of this compound. DFT calculations have been applied to investigate oxidative radical cyclizations, which are key steps in some proposed synthetic strategies for accessing the core skeleton of pyrrole-imidazole dimers. tdl.orgrsc.org
Analysis of Captodative Stabilization Effects
The concept of captodative stabilization, where a radical center is stabilized by the synergistic effect of an electron-withdrawing and an electron-donating substituent, has been analyzed using computational methods in the context of this compound synthesis. ucalgary.carsc.orgnih.govwikipedia.org This type of stabilization can influence the stability of radical intermediates and, consequently, the selectivity of radical cyclization pathways. rsc.orgnih.gov Computational studies have shown that captodative effects can contribute to the kinetic preference for specific cyclization modes, such as 6-endo cyclization over 5-exo cyclization, in the formation of the this compound core skeleton. nih.gov
Data Table: Relative Stability of Radical Intermediates and Cyclization Pathway Preference
Based on computational studies, the relative stability of radical intermediates plays a significant role in determining the cycloaddition pathway in the biosynthesis of dimeric pyrrole-imidazole alkaloids. The following table illustrates a conceptual representation based on the search results, highlighting how intermediate stability can influence pathway selectivity.
| Precursor(s) | Proposed Radical Intermediate(s) | Relative Radical Stability | Favored Cycloaddition Pathway | Resulting Dimer Type |
| Two Hymenidin (B1674120) molecules | Radicals from Hymenidin | Higher Stability | [2+2] and [4+2] | Sceptrin, Ageliferin |
| Oroidin and Dispacamide A | Radicals from Oroidin/Dispacamide A | Lower Stability | [3+2] | This compound |
Data Table: Captodative Stabilization in Cyclization
Computational studies have quantified the captodative stabilization effect in certain cyclization reactions relevant to the this compound core.
| Substituent Pattern on Radical Center | Electron-Withdrawing Group (Captor) | Electron-Donating Group (Dative) | Estimated Captodative Stabilization Energy (kcal/mol) | Favored Cyclization Mode |
| Amino and Carbonyl flanking radical | Carbonyl | Amino | ~10.8 nih.govnih.gov | 6-endo nih.gov |
Theoretical Insights into Stereoselectivity
Theoretical studies have provided valuable insights into the stereoselectivity observed in reactions relevant to the synthesis and potential biosynthesis of this compound. For instance, computational and experimental studies suggest that this compound may be assembled through a [3+2] heterodimerization of oroidin and dispacamide A. github.ionih.gov The stereochemical relationship between different dimeric pyrrole-imidazole alkaloids, including this compound, has been investigated theoretically, suggesting the involvement of an enantiodivergent pathway in their biosynthesis. github.io
In synthetic approaches towards this compound, theoretical studies have complemented experimental work to understand and control stereochemical outcomes. An enantioselective route to a core C,D-bicycle fragment of this compound has been reported, utilizing a stereoselective reduction and a diastereoselective nitrone dipolar cycloaddition. researchgate.netdergipark.org.tr Theoretical studies, such as DFT calculations, have been used to examine the stereoselectivity of 1,3-dipolar cycloaddition reactions involving nitrones, which are relevant intermediates or reactions in the synthesis of complex molecules like this compound. researchgate.netdergipark.org.trdergipark.org.tr These studies can help rationalize experimental findings and predict favored stereoisomers based on the stability of transition states or intermediates. researchgate.netdergipark.org.trdergipark.org.tr
Molecular Modeling for Structural Features
Molecular modeling plays a crucial role in understanding the structural features of this compound and its related compounds. These computational techniques allow for the visualization and analysis of molecular structures in three dimensions, providing insights into their conformation, potential energy, and interactions. slideshare.netzymvol.comantibody.com
Molecular modeling has been used in conjunction with experimental data, such as spectroscopic information, to deduce and confirm the structure of this compound. nih.gov It can help to analyze the complex arrangement of functionalities and the stereochemical complexity inherent in this compound's structure. acs.orgnih.gov Furthermore, molecular modeling can be applied to study the relative stability of different possible structures or conformations, which is particularly relevant for molecules with multiple stereocenters like this compound. nih.govgithub.io For example, theoretical postulations regarding the thermodynamic favorability of the natural configuration of this compound, potentially due to intramolecular interactions like π-stacking or hydrogen bonding between guanidine (B92328) moieties, have been explored through such methods. nih.gov Distances obtained from molecular modeling have also been referenced in structural determination efforts. u-tokyo.ac.jp
Molecular modeling techniques, including molecular mechanics and quantum mechanics, are fundamental tools in computational chemistry used to mimic molecular behavior and study structural features without solely relying on physical experiments. slideshare.netzymvol.com These methods can calculate molecular energies, analyze conformations, and provide information about nuclear positions and electron distributions, all of which contribute to a comprehensive understanding of this compound's structural characteristics. slideshare.net
Mechanistic Biological Studies and Target Identification of Massadine
In Vitro Enzymatic Activity Modulation
Massadine has been identified as a modulator of enzymatic activity, specifically demonstrating inhibitory effects on protein prenylation. researchgate.netnih.govnih.govsemanticscholar.org
Inhibition of Geranylgeranyltransferase Type 1 (GGTase I)
This compound functions as an inhibitor of geranylgeranyltransferase type I (GGTase I). acs.orgresearchgate.netnih.gov GGTase I is a crucial enzyme involved in the post-translational modification of proteins through the attachment of a geranylgeranyl isoprenoid lipid. nih.govvliz.be This process, known as prenylation, is essential for the proper localization and function of various cellular proteins, including the Rho family of small GTPases.
This compound has shown inhibitory activity against GGTase I isolated from the pathogenic fungus Candida albicans. acs.orgresearchgate.netnih.govnih.govvliz.be C. albicans GGTase shares approximately 30% amino acid sequence homology with human GGTase. nih.govvliz.be The inhibition of GGTase in C. albicans is of particular interest due to the enzyme's role in fungal viability and pathogenesis, suggesting this compound or its derivatives could have potential as antifungal agents by targeting this enzyme. nih.govvliz.be
In academic research, the inhibitory potency of a compound against an enzyme is commonly expressed by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the maximum enzymatic activity by half. For this compound, studies have reported an IC50 value of 3.9 µM against Candida albicans GGTase I. acs.orgresearchgate.netnih.govvliz.beencyclopedia.pub This value indicates that this compound inhibits C. albicans GGTase I activity in the low micromolar range, which is considered a notable level of potency in in vitro enzymatic assays within an academic context. researchgate.netsemanticscholar.org
| Compound | Target Enzyme | Organism | IC50 (µM) |
| This compound | Geranylgeranyltransferase Type I | Candida albicans | 3.9 |
Antimicrobial Activity of this compound Derivatives
Beyond its enzymatic inhibitory effects, derivatives of this compound have demonstrated antimicrobial properties, particularly against Gram-positive bacteria. mdpi.commdpi.comnih.govnih.govresearchgate.net
Antibacterial Activity of this compound Chloride Derivatives
Certain chloride-containing derivatives of this compound have exhibited antibacterial activity. mdpi.commdpi.comnih.govresearchgate.net For instance, 3-O-methyl this compound chloride, a chlorine-containing metabolite isolated from the sponge Axinella sp., has shown activity against both Gram-positive and Gram-negative bacteria with IC50 values below 5 µM. mdpi.commdpi.comnih.govresearchgate.net
Specifically, 3-O-methyl this compound chloride has demonstrated efficacy against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.govnih.gov Studies have reported IC50 values for 3-O-methyl this compound chloride against Staphylococcus aureus (ATCC 9144 and 25923) of 3.7 and 4.2 µM, respectively. mdpi.comnih.gov Against Bacillus subtilis (ATCC 6051 and 6633), the reported IC50 values are 2.6 and 2.2 µM, respectively. mdpi.comnih.gov These low micromolar IC50 values highlight the potent antibacterial activity of this this compound derivative against these common Gram-positive bacterial strains in vitro. mdpi.comnih.gov
| Compound | Bacterial Strain | Strain Type | IC50 (µM) |
| 3-O-methyl this compound chloride | Staphylococcus aureus (ATCC 9144) | Gram-Positive | 3.7 |
| 3-O-methyl this compound chloride | Staphylococcus aureus (ATCC 25923) | Gram-Positive | 4.2 |
| 3-O-methyl this compound chloride | Bacillus subtilis (ATCC 6051) | Gram-Positive | 2.6 |
| 3-O-methyl this compound chloride | Bacillus subtilis (ATCC 6633) | Gram-Positive | 2.2 |
Efficacy against Gram-Negative Bacteria (E. coli, P. aeruginosa)
Research into the direct efficacy of this compound specifically against Escherichia coli and Pseudomonas aeruginosa is limited in the provided search results. However, the broader class of pyrrole-imidazole alkaloids, to which this compound belongs, has shown antibacterial properties. For instance, oroidin (B1234803), a simpler bromopyrrole-imidazole alkaloid, has been reported to possess antibiofilm activity against Pseudomonas aeruginosa (PA), with IC50 values of 190 µM on PA01 and 166 µM on PA14 strains. semanticscholar.org While this suggests potential for the class, direct data on this compound's minimum inhibitory concentrations (MICs) or other measures of efficacy against these specific Gram-negative bacteria are not explicitly detailed in the search results. Studies on other compounds, like menadione, demonstrate antibacterial activity against P. aeruginosa and E. coli, with reported inhibitory concentrations varying depending on the bacterial strain and growth conditions. mdpi.com This highlights the importance of specific testing for each compound.
Considerations of Structural Modifications and Their Impact on Activity
The impact of structural modifications on the activity of this compound itself is not extensively described in the provided search results. However, the study of pyrrole-imidazole alkaloids in general indicates that structural modifications can significantly influence biological activity. For example, studies on oroidin have involved synthesizing several libraries of analogues based on the oroidin template and the 2-aminoimidazole moiety to find new chemical entities with antibiofilm activity. semanticscholar.org Modifications such as reverse amides, N-pyrrole substitutions, amide isosters, and linker modifications have been explored, leading to the discovery of small molecules capable of inhibiting and dispersing biofilms. semanticscholar.org This suggests that altering the structure of this compound could potentially lead to compounds with altered or enhanced activity against specific targets, including bacteria. The principle of structural modification to improve activity is a common approach in medicinal chemistry, where changes in lipophilic, electronic, and steric properties at specific positions can influence a compound's interaction with biological targets. ubaya.ac.id
Broader Biological Relevance within Pyrrole-Imidazole Alkaloids (contextual, without prohibited elements)
Pyrrole-imidazole alkaloids represent a diverse class of natural products, primarily isolated from marine sponges. mdpi.comresearchgate.net This class exhibits a wide array of biological activities. researchgate.net
General Overview of Immunosuppressive, Cytotoxic, Anti-inflammatory, and Antifungal Properties in the Class
Pyrrole-imidazole alkaloids are known for their varied and potent biological properties, including immunosuppressive, cytotoxic, anti-inflammatory, and antifungal activities. researchgate.netresearchgate.netmdpi.comfrontiersin.org
Immunosuppressive Properties: Some alkaloids within this class, such as palau'amine, have been noted for their immunosuppressive effects. researchgate.net
Cytotoxic Properties: Cytotoxicity is a common feature, with several pyrrole-imidazole alkaloids exhibiting activity against various cell lines. researchgate.netmdpi.comfrontiersin.org For instance, palau'amine is described as a cytotoxic hexacyclic bisguanidine antibiotic. researchgate.net
Anti-inflammatory Properties: Anti-inflammatory activities have also been reported for members of this class. researchgate.netmdpi.com
Antifungal Properties: Antifungal activity is another significant property observed in pyrrole-imidazole alkaloids. researchgate.netresearchgate.netmdpi.comresearchgate.netsemanticscholar.org this compound itself was reported to inhibit Geranylgeranyltransferase-I from Candida albicans and inhibit the growth of Cryptococcus neoformans. semanticscholar.org
These diverse activities highlight the potential of pyrrole-imidazole alkaloids as a source of lead compounds for drug discovery. mdpi.com
Identification of Direct Cellular Targets (Known and Remaining Challenges)
The identification of direct cellular targets for pyrrole-imidazole alkaloids is an ongoing area of research. While some targets have been identified for specific compounds within the class, challenges remain in fully elucidating the mechanisms of action for many of these complex molecules. For this compound, one identified target is Geranylgeranyltransferase-I in Candida albicans, which it was shown to inhibit. semanticscholar.org For the broader class, research is aimed at understanding how these alkaloids interact with cellular components to exert their diverse biological effects. Reviews on pyrrole-2-aminoimidazole marine alkaloids discuss their pharmacology, including cellular targets. mdpi.comacs.orgdntb.gov.uacapes.gov.br However, the complexity of their structures and the variety of observed activities suggest that they may interact with multiple targets or pathways. Identifying these targets is crucial for understanding their therapeutic potential and for the rational design of new analogues with improved specificity and efficacy.
Future Directions in Massadine Research
Advancements in Biosynthetic Pathway Elucidation
The biosynthesis of Massadine in its natural host, the marine sponge, remains a subject of considerable speculation and ongoing research. Current hypotheses suggest a complex dimerization process involving simpler pyrrole-imidazole precursors. It is proposed that this compound is assembled from the heterodimerization of one molecule of oroidin (B1234803) and one molecule of dispacamide A. acs.orggithub.io This process is thought to be initiated by a single-electron transfer (SET) event, which generates radical intermediates whose stability likely dictates the reaction pathway. github.iofigshare.com
A significant finding that has reshaped the understanding of the biosynthesis of related pyrrole-imidazole alkaloids is the concept of enantiodivergence. Evidence suggests that the biosynthetic pathways leading to [2+2] and [4+2] cycloaddition products like sceptrin (B1680891) and ageliferin (B1246841) are enantiomeric to the [3+2] heterodimerization pathway that forms this compound. acs.orgresearchgate.net This implies that this compound is not an oxidative rearrangement product of these other alkaloids, as was once believed, but rather the product of an independent biosynthetic route. researchgate.netscience.govnih.gov
Future research in this area will likely focus on:
Identification of Biosynthetic Genes and Enzymes: A primary goal is the identification and characterization of the specific enzymes and the corresponding gene clusters responsible for the biosynthesis of this compound in sponges. nih.gov This will involve advanced genomic and transcriptomic techniques to pinpoint the catalysts that mediate the key cycloaddition and oxidation steps.
In Vitro Reconstruction of the Pathway: Once the enzymes are identified, the in vitro reconstitution of the biosynthetic pathway will be a crucial step. This will provide definitive proof of the proposed biosynthetic mechanism and allow for detailed mechanistic studies of the individual enzymatic reactions.
Chemoproteomic Approaches: The use of activity-based chemoproteomic probes could accelerate the discovery of the biosynthetic enzymes by identifying proteins that interact with key precursors or intermediates in the pathway. frontiersin.org
Development of Novel and More Efficient Synthetic Strategies
The complex, densely functionalized, and stereochemically rich structure of this compound presents a formidable challenge for synthetic chemists. Several total syntheses have been accomplished, providing proof-of-concept and enabling the synthesis of various analogues. nih.govnih.gov These syntheses have often relied on biomimetic strategies, such as intramolecular Diels-Alder reactions and oxidative rearrangements, to construct the core skeleton. figshare.comacs.org One notable approach involved a unique and chemoselective method to oxidize unprotected guanidines under aqueous conditions. nih.gov
Despite these successes, current synthetic routes are often lengthy and low-yielding, which hampers the production of sufficient quantities of this compound and its analogues for extensive biological evaluation. Future efforts in this domain will be directed towards:
Improving Synthetic Efficiency: A major focus will be on developing more concise and higher-yielding synthetic routes. This could involve the discovery of new reactions, the development of more effective catalysts, and the optimization of existing procedures to improve scalability.
Novel Cycloaddition Strategies: The exploration of new cycloaddition strategies to form the central cyclopentane (B165970) ring remains a fertile area of research. This includes the development of novel [3+2] cycloaddition reactions with improved stereocontrol. uic.edu
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would provide rapid access to a diverse range of analogues, facilitating the exploration of structure-activity relationships.
Exploration of Undiscovered this compound Analogues and Their Chemical Biology
The discovery and synthesis of this compound analogues are crucial for understanding its structure-activity relationship and for identifying new compounds with improved therapeutic potential. To date, a few naturally occurring and synthetic analogues have been reported.
| This compound Analogue | Source | Reported Biological Activity | Reference |
| This compound Chloride | Marine Sponge (Stylissa caribica) | Postulated biosynthetic precursor of this compound. | researchgate.net |
| 14-O-Sulfate this compound | Marine Sponge (Axinella sp.) | Not reported. | mdpi.com |
| 14-O-Methyl this compound | Marine Sponge (Axinella sp.) | Not reported. | mdpi.com |
| 3-O-Methyl this compound Chloride | Marine Sponge (Axinella sp.) | Antibacterial activity against Gram-positive and Gram-negative bacteria. | mdpi.com |
| Stylissadines | Marine Sponge (Stylissa flabellata) | Dimer of this compound; specific antagonists of the P2X7 receptor. | nih.govresearchgate.net |
Future research will aim to expand the library of this compound analogues through:
Targeted Synthesis: The rational design and synthesis of new analogues with specific structural modifications will be a key strategy. This will involve altering the pyrrole (B145914) and imidazole (B134444) moieties, modifying the stereochemistry, and introducing different functional groups.
Bio-guided Isolation: Continued exploration of marine sponges and other marine organisms may lead to the discovery of new, naturally occurring this compound analogues with unique structural features and biological activities.
Chemical Biology Studies: A comprehensive evaluation of the biological activities of newly synthesized and isolated analogues against a wide range of targets is essential. This will help to identify new therapeutic leads and to build a more complete picture of the chemical biology of this class of compounds.
Deeper Investigation into Molecular Mechanisms of Biological Activity
While the biological activities of this compound and some of its analogues have been identified, a detailed understanding of their molecular mechanisms of action is still in its infancy. This compound has been reported as an inhibitor of geranylgeranyltransferase type I (GGTase I) from Candida albicans with an IC₅₀ value of 3.9 µM. researchgate.net This enzyme is involved in protein prenylation, a critical process for the function of many proteins involved in cell signaling and growth.
The antibacterial activity of analogues like 3-O-methyl this compound chloride against both Gram-positive and Gram-negative bacteria suggests that these compounds may have multiple cellular targets or a mechanism of action that is broadly effective. mdpi.com Furthermore, the broader family of pyrrole-imidazole alkaloids includes compounds that act as pan-kinase inhibitors, suggesting that this compound and its analogues could also have activity against various kinases. mdpi.com
Future investigations will need to focus on:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to definitively identify the cellular targets of this compound and its analogues.
Elucidation of Binding Modes: Using structural biology techniques like X-ray crystallography and cryo-electron microscopy to determine the precise binding mode of this compound to its target proteins. This will provide invaluable information for the rational design of more potent and selective inhibitors.
Cellular Pathway Analysis: Investigating the downstream cellular effects of this compound and its analogues to understand how their interaction with their targets leads to the observed biological responses.
Application of Advanced Computational Methods for Predictive Design
Computational chemistry has already played a role in understanding the potential biosynthetic pathways of this compound, particularly in assessing the stability of radical intermediates in proposed cycloaddition reactions. github.io The future application of more advanced computational methods holds significant promise for accelerating research in this area.
The integration of artificial intelligence (AI) and machine learning (ML) with traditional computational methods is revolutionizing drug discovery and materials science. european-mrs.commdpi.comnih.gov These approaches can be leveraged for:
Predictive Modeling of Bioactivity: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms to predict the biological activity of virtual this compound analogues. This would allow for the in silico screening of large compound libraries to prioritize candidates for synthesis.
De Novo Drug Design: Employing generative AI models to design entirely new this compound-based structures with desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles.
Simulation of Molecular Interactions: Using advanced molecular dynamics simulations to model the interaction of this compound analogues with their biological targets, providing insights into binding affinities and mechanisms of action at an atomic level. illinois.edu
By embracing these advanced computational tools, researchers can more efficiently navigate the vast chemical space of potential this compound analogues and accelerate the discovery of new compounds with therapeutic potential. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
